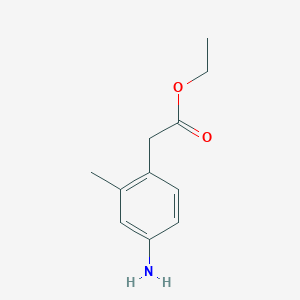

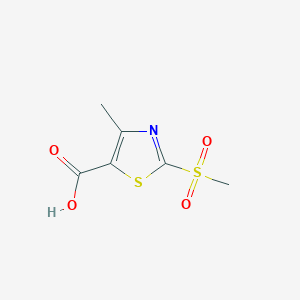

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Esters, including “Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the splitting of the ester compound by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Ureido Sugars : Amino acid methyl, ethyl, or benzyl esters, including Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester, are utilized as amination agents in synthesizing ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

High-Pressure Reactions : Under different experimental conditions, esters like this compound react with amines to form various products. The reaction results depend on the nature of the amine and the experimental conditions, such as temperature and pressure (Rulev et al., 1998).

Combinatorial Synthesis : The reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acid chlorides, including benzeneacetic acid derivatives, produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a range of derivatives (Tormyshev et al., 2006).

Reaction with Aminothiophenols : Benzeneacetic acid derivatives react with aminothiophenols to form benzothiazole derivatives, showcasing their versatility in synthesizing heterocyclic compounds (Avramenko et al., 1978).

Biochemical Applications

Synthesis of Aminothiazoles : Ethyl esters of benzeneacetic acid derivatives react with specific sulfides to form aminothiazole carboxylic acid ethyl esters, which are structurally significant for biochemical applications (Golankiewicz et al., 1985).

Peptide Synthesis : The synthesis of peptidyl derivatives involves reactions of benzeneacetic acid ethyl esters with other compounds. This methodology is instrumental in developing potential proteinase inhibitors, crucial in biochemical research (Angelastro et al., 1992).

Apoptosis-Inducing Agents in Cancer Research : Compounds derived from benzeneacetic acid ethyl esters have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Certain derivatives show potential as apoptosis-inducing agents, which is significant in cancer research (Gad et al., 2020).

Propiedades

IUPAC Name |

ethyl 2-(4-amino-2-methylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQLFJVXJWXVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)